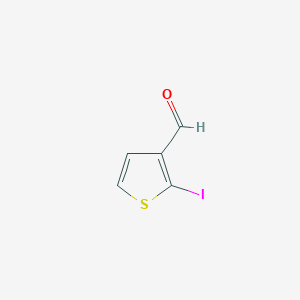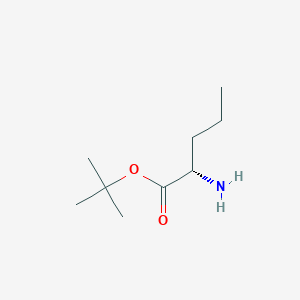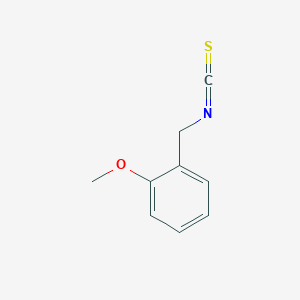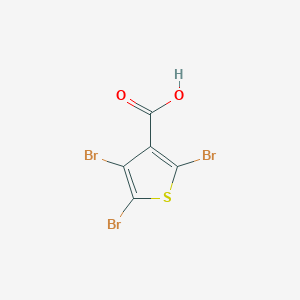
2,4,5-Tribromo-3-thiophenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,5-Tribromo-3-thiophenecarboxylic acid (TBTA) is a chemical compound that has gained significant attention in the field of chemical biology due to its ability to act as a versatile ligand for metal catalysts. TBTA is a heterocyclic compound that contains a thiophene ring and three bromine atoms attached to the aromatic ring. The compound has a molecular formula of C7H2Br3O2S and a molecular weight of 377.87 g/mol.
Mecanismo De Acción
2,4,5-Tribromo-3-thiophenecarboxylic acid acts as a bidentate ligand for metal catalysts, forming a stable complex with the metal center. The bromine atoms in 2,4,5-Tribromo-3-thiophenecarboxylic acid act as electron-withdrawing groups, enhancing the electron density on the thiophene ring. The electron-rich thiophene ring interacts with the metal center, facilitating the catalytic process. The complex formed between 2,4,5-Tribromo-3-thiophenecarboxylic acid and the metal center is highly stable, allowing for efficient and selective catalysis.
Efectos Bioquímicos Y Fisiológicos
2,4,5-Tribromo-3-thiophenecarboxylic acid does not have any known biochemical or physiological effects. The compound is used solely as a ligand for metal catalysts in chemical biology research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,4,5-Tribromo-3-thiophenecarboxylic acid as a co-catalyst for metal-catalyzed reactions has several advantages. The compound is readily available and easy to synthesize. The yield of 2,4,5-Tribromo-3-thiophenecarboxylic acid obtained through the synthesis method is high, and the purity is excellent. 2,4,5-Tribromo-3-thiophenecarboxylic acid enhances the efficiency and selectivity of metal-catalyzed reactions, allowing for the synthesis of complex organic compounds. However, one limitation of 2,4,5-Tribromo-3-thiophenecarboxylic acid is its toxicity. The compound is toxic and should be handled with care in the laboratory.
Direcciones Futuras
2,4,5-Tribromo-3-thiophenecarboxylic acid has several potential future directions in chemical biology research. One area of interest is the development of new metal-catalyzed reactions using 2,4,5-Tribromo-3-thiophenecarboxylic acid as a co-catalyst. The compound has shown promising results in the synthesis of peptides, nucleotides, and natural products. Another area of interest is the development of new ligands based on 2,4,5-Tribromo-3-thiophenecarboxylic acid for metal catalysts. The bromine atoms in 2,4,5-Tribromo-3-thiophenecarboxylic acid play a crucial role in its ability to act as a ligand for metal catalysts. The development of new ligands based on 2,4,5-Tribromo-3-thiophenecarboxylic acid could lead to the discovery of new metal-catalyzed reactions and the synthesis of complex organic compounds.
Métodos De Síntesis
2,4,5-Tribromo-3-thiophenecarboxylic acid can be synthesized using a simple and efficient method. The most commonly used method for synthesizing 2,4,5-Tribromo-3-thiophenecarboxylic acid is the reaction between 2,4,5-tribromothiophene and diethyl malonate in the presence of sodium ethoxide. The reaction proceeds via a Knoevenagel condensation reaction, followed by decarboxylation to yield 2,4,5-Tribromo-3-thiophenecarboxylic acid. The yield of 2,4,5-Tribromo-3-thiophenecarboxylic acid obtained through this method is high, and the purity is also excellent.
Aplicaciones Científicas De Investigación
2,4,5-Tribromo-3-thiophenecarboxylic acid is widely used in chemical biology research due to its ability to act as a versatile ligand for metal catalysts. The compound is used as a co-catalyst for various metal catalysts, including palladium, copper, and ruthenium. The use of 2,4,5-Tribromo-3-thiophenecarboxylic acid as a co-catalyst enhances the efficiency and selectivity of metal-catalyzed reactions. 2,4,5-Tribromo-3-thiophenecarboxylic acid is also used in the synthesis of various organic compounds, including peptides, nucleotides, and natural products.
Propiedades
Número CAS |
16694-22-7 |
|---|---|
Nombre del producto |
2,4,5-Tribromo-3-thiophenecarboxylic acid |
Fórmula molecular |
C5HBr3O2S |
Peso molecular |
364.84 g/mol |
Nombre IUPAC |
2,4,5-tribromothiophene-3-carboxylic acid |
InChI |
InChI=1S/C5HBr3O2S/c6-2-1(5(9)10)3(7)11-4(2)8/h(H,9,10) |
Clave InChI |
YKTZXJNNXXBHKE-UHFFFAOYSA-N |
SMILES |
C1(=C(SC(=C1Br)Br)Br)C(=O)O |
SMILES canónico |
C1(=C(SC(=C1Br)Br)Br)C(=O)O |
Sinónimos |
2,4,5-Tribromo-3-thiophenecarboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



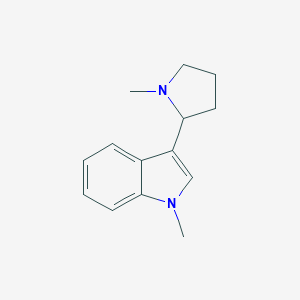
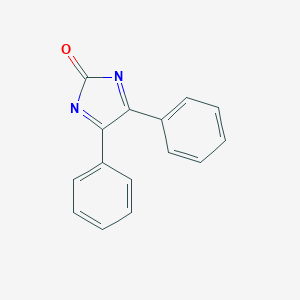
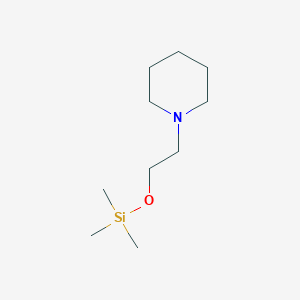
![3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide](/img/structure/B100656.png)
![2-[2-(p-Tolyloxy)butyl]aminoethanethiol sulfate](/img/structure/B100657.png)
![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)
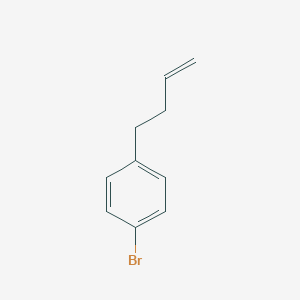

![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B100664.png)
![3,4alpha-[(4abeta,8abeta)-2alpha-Methyl-5-hydroxydecahydroquinoline-5alpha,7alpha-diyl]-1,4,4aalpha,5,6,7,8,8abeta-octahydronapht](/img/structure/B100669.png)
![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)
